N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Description

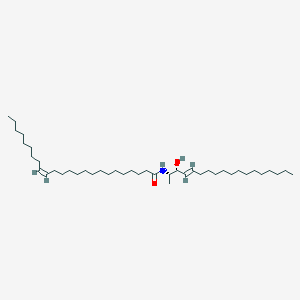

N-(15Z-Tetracosenoyl)-1-deoxysphing-4-enine is a 1-deoxyceramide, classified under the lipid subclass SP0206 (1-deoxyceramides) in the Lipid Maps Structure Database (LMSD) . Its systematic name is Cer(m18:1(4E)/24:1(15Z)), with the molecular formula C42H81NO2 and a mass of 631.626729 Da. Structurally, it consists of a 24-carbon acyl chain (15Z-tetracosenoyl) linked to a sphingoid base (1-deoxysphing-4-enine), which lacks the hydroxyl group at the C1 position of the sphingoid backbone . This modification distinguishes it from canonical sphingolipids and may influence its metabolic stability, membrane localization, and biological activity.

Properties

IUPAC Name |

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEIPTFJIHXKQL-OSHZVMBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine typically involves the acylation of a sphingoid base with a long-chain fatty acid. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fatty acid and the sphingoid base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, including steps like purification through column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sphingoid base can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the fatty acid chain can be reduced to form saturated compounds.

Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release the fatty acid and sphingoid base.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under high pressure.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.

Reduction: Formation of saturated fatty acid chains.

Substitution: Release of the fatty acid and sphingoid base.

Scientific Research Applications

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Studied for its potential therapeutic effects in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exerts its effects through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, which are involved in regulating cell growth, differentiation, and apoptosis. The pathways influenced by this compound include the sphingomyelinase pathway and the ceramide signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Comparison with Sphingomyelins (SMs)

Sphingomyelins (SMs) share a sphingoid base and acyl chain but feature a phosphocholine head group at the C1 position. For example:

- C24:1 Sphingomyelin (SM(d18:1/24:1(15Z))): Systematic Name: N-(15Z-Tetracosenoyl)-sphing-4-enine-1-phosphocholine Key Difference: The presence of a phosphocholine head group enables SMs to participate in lipid rafts and cell signaling pathways, unlike 1-deoxysphing-4-enine, which lacks this polar moiety . Biological Role: SMs are critical for membrane integrity and signal transduction, whereas 1-deoxyceramides are implicated in pathological conditions like diabetic neuropathy due to their resistance to enzymatic degradation .

Table 1: Structural Comparison with Sphingomyelins

| Property | N-(15Z-Tetracosenoyl)-1-Deoxysphing-4-Enine | C24:1 Sphingomyelin (SM(d18:1/24:1(15Z))) |

|---|---|---|

| Head Group | None | Phosphocholine |

| Sphingoid Base | 1-Deoxysphing-4-enine (unsaturated) | Sphing-4-enine (unsaturated) |

| Acyl Chain | 15Z-tetracosenoyl (24:1) | 15Z-tetracosenoyl (24:1) |

| Molecular Formula | C42H81NO2 | C47H91N2O6P |

| Biological Function | Pathological lipid accumulation | Membrane structure and signaling |

Comparison with Other 1-Deoxyceramides

Variations in acyl chain length and sphingoid base saturation define subclasses of 1-deoxyceramides:

Comparison with Glycosphingolipids

Glycosphingolipids, such as C24:1 Galactosylceramide (d18:1/24:1(15Z)) , feature carbohydrate head groups:

- N-(15Z-Tetracosenoyl)-1-β-Galactosyl-Sphing-4-Enine: Key Difference: A β-galactose moiety replaces the 1-deoxy modification. Functional Role: Galactosylceramides are essential for myelin sheath formation, whereas 1-deoxyceramides lack this neuroprotective role .

Comparison with Glycerophospholipids

While structurally distinct, glycerophospholipids like 1-(9Z-octadecenoyl)-2-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine share functional overlap in membrane dynamics:

- Head Group Flexibility: Glycerophospholipids utilize glycerol backbones and diverse head groups (e.g., choline, ethanolamine), enabling dynamic membrane remodeling.

- Contrast : 1-Deoxyceramides exhibit rigidity due to their sphingoid base and lack of polar head groups, limiting their role in signaling .

Research Findings and Implications

- Metabolic Stability : The absence of the C1 hydroxyl group in 1-deoxysphing-4-enine confers resistance to ceramidases, leading to accumulation in tissues and association with metabolic disorders .

- Pathological Relevance : Elevated levels of 1-deoxyceramides correlate with insulin resistance and neuropathy, unlike their phosphorylated or glycosylated counterparts .

- Therapeutic Potential: Targeting 1-deoxyceramide synthesis pathways may offer novel treatments for diabetes-related complications .

Biological Activity

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is a member of the sphingolipid family, specifically categorized as a ceramide. This compound features a long-chain fatty acid (15Z-tetracosenoyl) linked to a sphingoid base (1-deoxysphing-4-enine), which is crucial for various biological functions, including cellular signaling and membrane structure. Sphingolipids like this compound are integral to cell membranes and play significant roles in processes such as cell growth, differentiation, and apoptosis.

This compound exhibits unique biochemical properties due to its structure. As a ceramide, it is involved in the synthesis of more complex sphingolipids and is implicated in various cellular processes. The formation of 1-deoxysphingolipids occurs when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine, which is essential for sphingolipid metabolism .

Cellular Effects

Research indicates that this compound can influence cellular functions significantly. For instance, elevated levels of 1-deoxysphingolipids have been associated with pathological conditions such as hereditary sensory autonomic neuropathies and diabetes. These conditions suggest that this compound may play a role in disease mechanisms related to sphingolipid metabolism .

The biological activity of this compound primarily stems from its incorporation into cell membranes, where it modulates membrane fluidity and interacts with various signaling pathways. It influences key molecular targets, including protein kinases and phosphatases, which are vital for regulating cell growth, differentiation, and apoptosis. Notably, it is involved in the sphingomyelinase pathway and ceramide signaling pathway, both crucial for cellular signaling .

Case Studies and Applications

Several studies have explored the implications of this compound in health and disease:

- Diabetes Research : A metabolomic profiling study identified novel metabolite biomarkers associated with incident diabetes, highlighting the potential role of sphingolipids like this compound in metabolic disorders .

- Cancer Studies : Ceramides are increasingly recognized for their role in cancer biology. They can induce apoptosis in cancer cells, making them a target for therapeutic strategies aimed at exploiting sphingolipid metabolism .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.